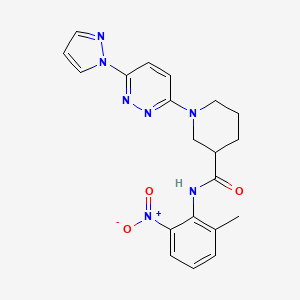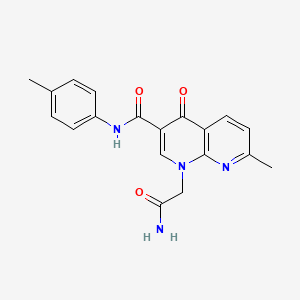![molecular formula C14H12N4O3S B2727871 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile CAS No. 672949-31-4](/img/structure/B2727871.png)
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile is a chemical compound with the CAS Number: 672949-31-4 . It has a molecular weight of 316.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N4O3S/c1-20-10-5-8-9 (6-11 (10)21-2)16-14 (22-4-3-15)18-7-12 (19)17-13 (8)18/h5-7,19H,4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysts
A variety of synthetic methodologies have been developed for quinazolinone derivatives, demonstrating the interest in these compounds within the scientific community. For example, the use of nano-SiO2 as a green, efficient, and reusable heterogeneous catalyst has been applied for the synthesis of quinazolinone derivatives from cyclocondensation of aromatic aldehydes and dimedone with 2-amino benzimidazole or 3-amino-1,2,4-triazole in acetonitrile at room temperature. This method offers advantages such as excellent yields, short reaction times, simple workup, and mild conditions, emphasizing the compound's relevance in green chemistry and catalysis research (Mousavi & Maghsoodlou, 2015).
Chemical Properties and Emission
Compounds structurally related to 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile have been studied for their emission properties. For instance, a series of 2-heteroarylcyanoximes and their monovalent thallium(i) complexes exhibit strong room temperature blue emission in the solid state. These findings highlight the potential applications of such compounds in material science, specifically in developing new photoluminescent materials for various technological applications (Ilkun et al., 2008).
Antiviral Research
The synthesis and evaluation of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation for antiviral activity represent another area of interest. These compounds have shown potential anti-Tobacco mosaic virus (TMV) activity, indicating the relevance of quinazolinone derivatives in medicinal chemistry and antiviral research. The method offers a rapid and efficient approach to synthesizing these compounds, with some showing weak to good antiviral activities (Luo et al., 2012).
Organic Electronics
The study of benz(2-heteroaryl)cyanoximes and their Tl(i) complexes, which are new room temperature blue emitters, opens avenues for research into organic electronics. These compounds' unique photophysical properties could be leveraged in designing organic light-emitting diodes (OLEDs) or other optoelectronic devices, suggesting a potential application for compounds like this compound in developing advanced materials for electronics (Ilkun et al., 2008).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-20-10-5-8-9(6-11(10)21-2)16-14(22-4-3-15)18-7-12(19)17-13(8)18/h5-6H,4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDYXNMPXNTMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)




![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)


![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)
![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)


![[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2727810.png)